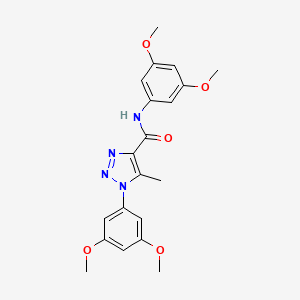
N,1-bis(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-bis(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological properties.
Wirkmechanismus
The mechanism of action of N,1-bis(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
N,1-bis(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, including tyrosine kinases and topoisomerases. It has also been shown to modulate the expression of specific genes involved in cell cycle regulation and apoptosis. In addition, it has been shown to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
N,1-bis(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is easy to synthesize, and the yield of the product is high. It exhibits a broad range of biological activities, making it a versatile tool for studying various biological processes. However, it also has some limitations. It is relatively unstable under certain conditions, and its solubility in water is limited, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of N,1-bis(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. One possible direction is to further explore its potential applications in the field of medicinal chemistry. It may be possible to modify its chemical structure to improve its efficacy and reduce its toxicity. Another direction is to study its mechanism of action in more detail. This may help to identify new molecular targets for drug development. Finally, it may be possible to develop new methods for the synthesis of N,1-bis(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, which may improve its purity and yield.
Synthesemethoden
The synthesis of N,1-bis(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3,5-dimethoxyphenyl isocyanate with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a suitable solvent and a catalyst. The reaction proceeds under mild conditions, and the yield of the product is high. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N,1-bis(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including anticancer, antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use as a molecular probe for the detection of specific biomolecules in biological systems.
Eigenschaften
IUPAC Name |
N,1-bis(3,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-12-19(20(25)21-13-6-15(26-2)10-16(7-13)27-3)22-23-24(12)14-8-17(28-4)11-18(9-14)29-5/h6-11H,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVNAVRVNRNIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)OC)OC)C(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone](/img/structure/B2866903.png)
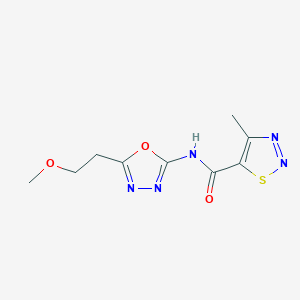
![3-Ethyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2866907.png)
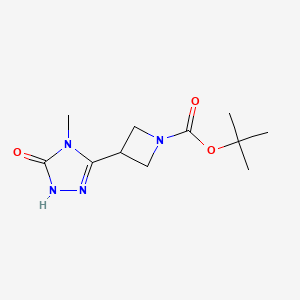
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2866910.png)
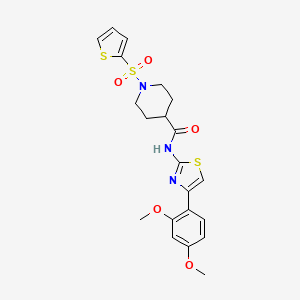
![5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2866913.png)
![6-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2866914.png)
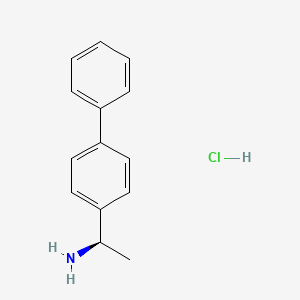
![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2866919.png)
![(2-Amino-2-bicyclo[4.1.0]heptanyl)methanol](/img/structure/B2866920.png)
